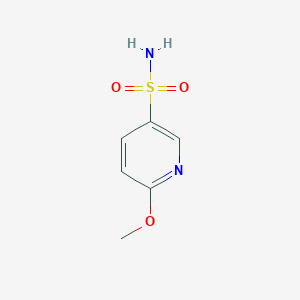
4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
Overview
Description
4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is characterized by the presence of a pyridine ring attached to a methyl group and a trifluorobenzoyl group . The InChI code for this compound is 1S/C13H8F3NO/c1-7-2-3-17-6-9(7)13(18)8-4-10(14)12(16)11(15)5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine include a molecular weight of 251.2 g/mol and a molecular formula of C13H8F3NO .Scientific Research Applications
Antitubulin Agents in Cancer Therapy
This compound has been evaluated for its potential as an antitubulin agent. Antitubulin agents are crucial in cancer treatment as they interfere with microtubule functions, which are essential for cell division. The derivatives of this compound have shown to inhibit cancer cell growth by affecting tubulin polymerization and inducing apoptotic cell death .
Synthesis of Agrochemicals
The trifluoromethyl group in compounds like 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is significant in the synthesis of agrochemicals. These compounds are used to protect crops from pests, with over 20 new trifluoromethyl-containing agrochemicals having acquired ISO common names .
Pharmaceutical Applications
In the pharmaceutical industry, the trifluoromethylpyridine motif is key in developing active ingredients. Several pharmaceutical products containing this moiety have been approved, and many candidates are undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. The trifluoromethylpyridine derivatives have been incorporated into veterinary products, highlighting their versatility and importance across different fields of medicine .
Development of Organic Fluorinated Compounds
The development of organic compounds containing fluorine, such as 4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, is a growing research area. These compounds are advancing the fields of agrochemical, pharmaceutical, and functional materials due to their unique properties imparted by the fluorine atoms .
Inhibition of Feeding Behaviors in Pest Control
Some derivatives of this compound have shown promising results in pest control by inhibiting feeding behaviors. This application is particularly relevant in the context of protecting crops and managing pest populations effectively .
properties
IUPAC Name |
(4-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-2-3-17-11(4-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDRYJUEQUWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207948 | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine | |
CAS RN |
1187163-98-9 | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)



![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)